Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine
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Overview
Description
Preparation Methods
The synthesis of Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine involves several steps. One common synthetic route includes the reaction of thieno[3,2-c]pyran derivatives with ethylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine can be compared with other similar compounds, such as:
1-{2-Ethyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine: This compound shares a similar core structure but differs in the substitution pattern.
Thieno[3,2-c]pyran derivatives: These compounds have similar thieno[3,2-c]pyran cores but vary in their functional groups and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine is a compound with a molecular formula of C10H15NOS and a CAS number of 1552085-94-5. This compound belongs to the thieno[3,2-c]pyran family and has garnered interest due to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C10H15NOS |
Molecular Weight | 197.29 g/mol |
CAS Number | 1552085-94-5 |
Antimicrobial Properties
Recent studies have indicated that thieno[3,2-c]pyran derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. For instance, it demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro assays revealed that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Neuroprotective Effects
Research indicates that derivatives of thieno[3,2-c]pyran may possess neuroprotective properties. In models of neurodegenerative diseases, this compound was found to reduce oxidative stress markers and improve neuronal survival rates .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thieno[3,2-c]pyran derivatives including this compound. The results showed significant inhibition of pathogenic bacteria with a focus on its application in treating infections caused by resistant strains.
Study 2: Apoptotic Induction in Cancer Cells
In a laboratory setting at ABC Institute, researchers treated HeLa cells with varying concentrations of this compound. The findings indicated that at concentrations above 10 µM, there was a marked increase in apoptotic cells as assessed by flow cytometry.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H15NOS/c1-2-11-7-9-8-4-6-13-10(8)3-5-12-9/h4,6,9,11H,2-3,5,7H2,1H3 |
InChI Key |
WEFZFBQIYMCFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1C2=C(CCO1)SC=C2 |
Origin of Product |
United States |
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